4,4-Dimethyl-1,3-dioxolane
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Overview
Description
4,4-Dimethyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a five-membered ring containing two oxygen atoms and two methyl groups attached to the fourth carbon atom. It is commonly used as a solvent and as an intermediate in various chemical reactions due to its stability and reactivity.
Preparation Methods
4,4-Dimethyl-1,3-dioxolane can be synthesized through the condensation of acetone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves the use of a dehydrating agent such as dimethyldichlorosilane to facilitate the removal of water and drive the reaction to completion . Industrial production methods often involve the use of zeolites as catalysts to optimize the reaction conditions and improve yield .
Chemical Reactions Analysis
4,4-Dimethyl-1,3-dioxolane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions . Major products formed from these reactions include corresponding alcohols, aldehydes, and halogenated derivatives .
Scientific Research Applications
4,4-Dimethyl-1,3-dioxolane has a wide range of applications in scientific research. In chemistry, it is used as a solvent and as a protecting group for carbonyl compounds . In biology, it serves as an intermediate in the synthesis of various bioactive molecules. In medicine, it is used in the development of pharmaceuticals and pro-drugs . In industry, it is utilized in the production of polymers and as an additive in lithium-ion batteries to improve performance .
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . It forms stable cyclic acetals with carbonyl groups, which can be easily removed under acidic conditions to regenerate the original carbonyl compound . This property makes it valuable in organic synthesis and pharmaceutical development.
Comparison with Similar Compounds
4,4-Dimethyl-1,3-dioxolane is similar to other dioxolanes such as 1,3-dioxolane and 4,5-dimethyl-1,3-dioxol-2-one . its unique structure with two methyl groups attached to the fourth carbon atom provides it with distinct reactivity and stability. This makes it particularly useful as a protecting group and as an intermediate in various chemical reactions .
Similar compounds include:
- 1,3-Dioxolane
- 4,5-Dimethyl-1,3-dioxol-2-one
- 2,2-Dimethyl-1,3-dioxolan-4-one
These compounds share similar structural features but differ in their specific applications and reactivity.
Properties
CAS No. |
13372-33-3 |
---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
4,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C5H10O2/c1-5(2)3-6-4-7-5/h3-4H2,1-2H3 |
InChI Key |
MVYGFAZZLWOFNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCO1)C |
Origin of Product |
United States |
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